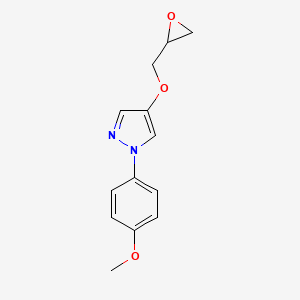
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole, also known as 'MO-IM-140', is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of MO-IM-140 involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and cancer. Additionally, MO-IM-140 induces apoptosis in cancer cells by activating the caspase pathway. MO-IM-140 has also been shown to reduce oxidative stress and inflammation in the brain by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that MO-IM-140 has significant biochemical and physiological effects. MO-IM-140 has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, MO-IM-140 has been shown to reduce the expression of various genes involved in inflammation and cancer. MO-IM-140 has also been found to reduce oxidative stress and improve mitochondrial function in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MO-IM-140 is its high purity and yield, which makes it suitable for various lab experiments. Additionally, MO-IM-140 has been shown to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for further research. However, one of the limitations of MO-IM-140 is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on MO-IM-140. One of the directions is to investigate the potential of MO-IM-140 as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of MO-IM-140 in combination therapy with other anti-cancer agents. Additionally, further research is needed to understand the molecular mechanisms underlying the neuroprotective effects of MO-IM-140. Finally, the development of new synthesis methods for MO-IM-140 with improved solubility and bioavailability is also an area of future research.
Méthodes De Synthèse
The synthesis of MO-IM-140 involves the reaction of 4-methoxyphenylhydrazine with epichlorohydrin and sodium hydroxide, followed by the reaction with 2-bromomethyl oxirane. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield MO-IM-140 in high purity and yield.
Applications De Recherche Scientifique
MO-IM-140 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that MO-IM-140 exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. MO-IM-140 has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation and cancer. Additionally, MO-IM-140 has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth. Studies have also reported that MO-IM-140 has neuroprotective effects by reducing the oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-16-11-4-2-10(3-5-11)15-7-12(6-14-15)17-8-13-9-18-13/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEZSRYJDWCLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

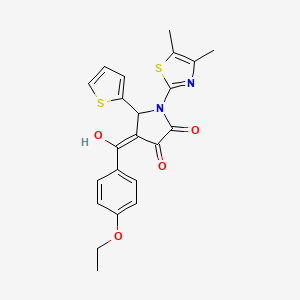

![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)
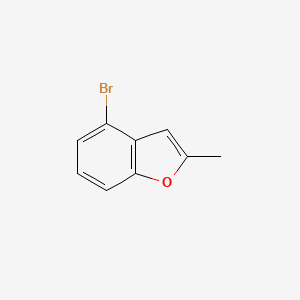

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)


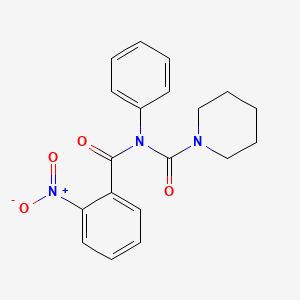
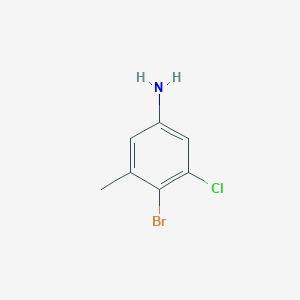
![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)
![N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015172.png)
![2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide](/img/structure/B3015173.png)
